

An In-depth Technical Guide to Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

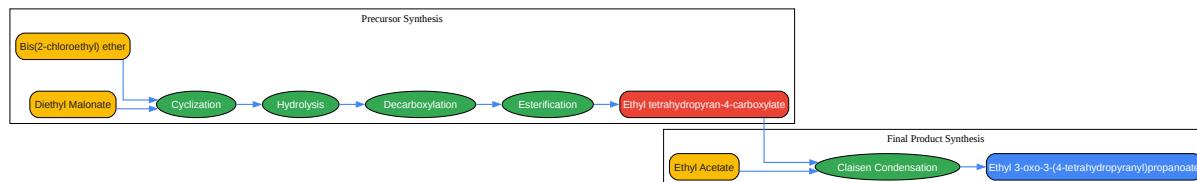
Compound Name:	<i>Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate</i>
Cat. No.:	B1344775

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and predicted spectral data for **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**. This β -keto ester is a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds relevant to drug discovery.

Core Chemical Properties


Quantitative data for **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate** is summarized below. It should be noted that while some physical properties are available as predictions from chemical databases, experimental data is not widely published.

Property	Value	Source
CAS Number	856414-68-1	Commercial Suppliers
Molecular Formula	C ₁₀ H ₁₆ O ₄	Commercial Suppliers
Molecular Weight	200.23 g/mol	Commercial Suppliers
Physical Form	Liquid or Solid	Conflicting supplier information
Purity	≥95%	Commercial Suppliers
Boiling Point	287.7 ± 30.0 °C (Predicted)	[ChemicalBook[1]]
Density	1.101 ± 0.06 g/cm ³ (Predicted)	[ChemicalBook[1]]
Storage	2-8°C, Sealed in dry conditions	Commercial Suppliers
IUPAC Name	ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate	Commercial Suppliers

Synthesis and Experimental Protocols

While a specific published protocol for the synthesis of **Ethyl 3-oxo-3-(4-tetrahydropyanyl)propanoate** is not readily available, a standard and reliable method would be the mixed Claisen condensation between ethyl tetrahydropyran-4-carboxylate and ethyl acetate, using a strong base like sodium ethoxide. Below is a detailed, proposed experimental protocol for this synthesis, including the preparation of the requisite starting material.

Diagram of Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**.

Part 1: Synthesis of Ethyl tetrahydropyan-4-carboxylate (Precursor)

This multi-step precursor synthesis is based on established methods for creating the tetrahydropyan-4-carboxylic acid core structure.[2]

Step 1a: Cyclization to form Diethyl tetrahydropyan-4,4-dicarboxylate

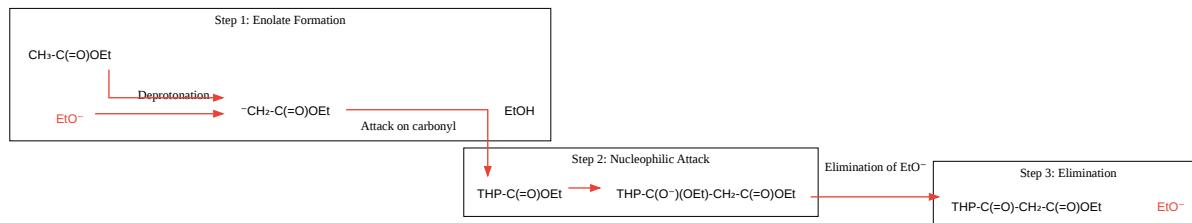
- To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a suitable solvent like toluene, add diethyl malonate.
- Heat the mixture and add bis(2-chloroethyl) ether dropwise.
- Reflux the reaction mixture until completion (monitored by TLC or GC).
- After cooling, quench the reaction with water and separate the organic layer.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl tetrahydropyran-4,4-dicarboxylate.

Step 1b: Hydrolysis and Decarboxylation to form Tetrahydropyran-4-carboxylic acid

- Hydrolyze the crude diester from the previous step using an excess of aqueous sodium hydroxide with heating.
- After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
- Filter the solid, wash with cold water, and dry.
- The resulting tetrahydropyran-4,4-dicarboxylic acid is then decarboxylated by heating in a high-boiling solvent like xylene or paraffin oil at 120-130°C until gas evolution ceases.[\[2\]](#)
- The crude tetrahydropyran-4-carboxylic acid can be purified by recrystallization or distillation.

Step 1c: Esterification to form Ethyl tetrahydropyran-4-carboxylate


- Dissolve the tetrahydropyran-4-carboxylic acid in an excess of absolute ethanol.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- Reflux the mixture for several hours (monitored by TLC).
- After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
- Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting ethyl tetrahydropyran-4-carboxylate by vacuum distillation.

Part 2: Claisen Condensation to form Ethyl 3-oxo-3-(4-tetrahydropyryanyl)propanoate

This procedure is based on the general principles of the mixed Claisen condensation.[\[3\]](#)[\[4\]](#)

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
- To this, add a mixture of ethyl tetrahydropyran-4-carboxylate (from Part 1) and an equimolar amount of ethyl acetate.
- Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
- After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
- Acidify the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to a pH of ~5-6.
- Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
- Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Diagram of Proposed Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Key steps in the Claisen condensation mechanism for the synthesis.

Predicted Spectroscopic Data

As experimental spectra are not publicly available, the following data has been predicted based on the chemical structure of **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate**. This information is intended to aid in the characterization of the synthesized product.

Predicted ^1H NMR Spectrum (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.20	q	2H	-OCH ₂ CH ₃
~3.95	m	2H	-O-CH ₂ - (axial, THP ring)
~3.50	s	2H	-C(=O)-CH ₂ -C(=O)-
~3.40	m	2H	-O-CH ₂ - (equatorial, THP ring)
~2.80	m	1H	-C(=O)-CH- (THP ring)
~1.80	m	4H	-CH ₂ -CH-CH ₂ - (THP ring)
~1.25	t	3H	-OCH ₂ CH ₃

Note: The methylene protons of the tetrahydropyran (THP) ring are diastereotopic and are expected to show complex splitting patterns. The methylene protons alpha to the ester and ketone are part of a β -keto ester system and may exhibit keto-enol tautomerism, which would result in different chemical shifts and potentially the appearance of an enolic proton signal.

Predicted ^{13}C NMR Spectrum (in CDCl_3)

Chemical Shift (ppm)	Assignment
~202	C=O (Ketone)
~167	C=O (Ester)
~67	-O-CH ₂ - (THP ring)
~61	-OCH ₂ CH ₃
~49	-C(=O)-CH ₂ -C(=O)-
~45	-C(=O)-CH- (THP ring)
~28	-CH ₂ -CH-CH ₂ - (THP ring)
~14	-OCH ₂ CH ₃

Predicted IR Spectrum

Wavenumber (cm ⁻¹)	Functional Group
~2950-2850	C-H stretch (alkane)
~1745	C=O stretch (ester)
~1715	C=O stretch (ketone)
~1100	C-O stretch (ether and ester)

This guide provides a foundational understanding of **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate** for its application in research and development. The provided synthetic protocol and predicted spectral data offer a strong starting point for its preparation and characterization in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-OXO-3-(TETRAHYDRO-PYRAN-4-YL)-PROPIONIC ACID ETHYL ESTER | 856414-68-1 [m.chemicalbook.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344775#ethyl-3-oxo-3-4-tetrahydropyranyl-propanoate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com